molecular formula C22H13NO4 B3053568 4-Methyl-2-(2-oxo-2H-chromen-3-yl)-chromeno[3,4-c]pyridin-5-one CAS No. 5452-31-3

4-Methyl-2-(2-oxo-2H-chromen-3-yl)-chromeno[3,4-c]pyridin-5-one

Cat. No.: B3053568
CAS No.: 5452-31-3
M. Wt: 355.3 g/mol
InChI Key: GSMVDEHIJKPMBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-(2-oxo-2H-chromen-3-yl)-chromeno[3,4-c]pyridin-5-one is a chemical scaffold of significant interest in medicinal chemistry research due to the privileged biological profile of the chromenopyridinone core. Chromenopyridinone derivatives are recognized as powerful tools for constructing structurally diverse and pharmaceutically relevant scaffolds . Compounds based on this fused heterocyclic system have been investigated for a range of biological activities. Research on structurally similar molecules has demonstrated potent inhibitory activity against Gram-positive bacteria, such as Bacillus subtilis and Staphylococcus aureus , as well as appreciable activity against Gram-negative bacteria and fungi . Furthermore, specific chromeno[3,4-c]pyridin-5-one analogues have been identified as selective antagonists for the human dopamine D4 receptor, presenting a potential pathway for research in central nervous system (CNS) disorders . The synthesis of such complex molecules often leverages efficient one-pot and multicomponent reactions to achieve structural diversity . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-methyl-2-(2-oxochromen-3-yl)chromeno[3,4-c]pyridin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13NO4/c1-12-20-15(14-7-3-5-9-19(14)27-22(20)25)11-17(23-12)16-10-13-6-2-4-8-18(13)26-21(16)24/h2-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSMVDEHIJKPMBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=N1)C3=CC4=CC=CC=C4OC3=O)C5=CC=CC=C5OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50280870
Record name 4-Methyl-2-(2-oxo-2H-chromen-3-yl)-chromeno[3,4-c]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50280870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5452-31-3
Record name NSC34614
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34614
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC18958
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18958
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methyl-2-(2-oxo-2H-chromen-3-yl)-chromeno[3,4-c]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50280870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Methyl-2-(2-oxo-2H-chromen-3-yl)-chromeno[3,4-c]pyridin-5-one is a complex organic compound belonging to the chromeno-pyridine class, notable for its diverse biological activities. This article explores its synthesis, structure, and various biological activities, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C22H13NO4C_{22}H_{13}NO_{4} with a molecular weight of approximately 355.3 g/mol. The compound features multiple aromatic rings and functional groups that contribute to its biological properties.

PropertyValue
Molecular Formula C22H13NO4
Molecular Weight 355.3 g/mol
IUPAC Name 4-methyl-2-(2-oxochromen-3-yl)chromeno[3,4-c]pyridin-5-one
CAS Number 5452-31-3
SMILES CC1=C2C(=CC(=N1)C3=CC4=CC=CC=C4OC3=O)C5=CC=CC=C5OC2=O

Synthesis

The synthesis of this compound typically involves the reaction of salicylaldehydes with malononitrile under controlled conditions, often utilizing various organic halides to achieve the desired chromeno-pyridine structure. The synthetic pathways can vary, but they generally yield derivatives with significant biological activity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of chromeno-pyridines possess notable antimicrobial properties against various bacterial strains. For example, compounds derived from similar structures have been reported to inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
  • Antitumor Effects : Some derivatives have demonstrated cytotoxic effects against cancer cell lines. For instance, compounds with similar chromeno-pyridine frameworks have been evaluated for their ability to induce apoptosis in human cancer cells .
  • Neuroprotective Properties : Research indicates potential neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. Compounds related to this structure have shown inhibitory activity against monoamine oxidases (MAO A and B), which are implicated in neurodegeneration .
  • Antiviral Activity : Certain derivatives have exhibited antiviral properties, particularly against viruses such as HIV and rotavirus. For example, compounds derived from chromeno-pyridine structures were tested and showed inhibition rates against these viruses .

Case Studies

Several studies have highlighted the biological activity of chromeno-pyridines:

  • Study on Antibacterial Activity : A study published in MDPI reported that certain chromeno-pyridine derivatives exhibited significant antibacterial activity against multiple strains isolated from clinical samples .
  • Neuroprotective Study : In vitro studies demonstrated that specific derivatives improved cell viability in neuroblastoma cell lines exposed to β-amyloid peptides, suggesting their potential as neuroprotective agents .
  • Antitumor Research : Another investigation found that some chromeno-pyridine derivatives induced apoptosis in breast cancer cells through mitochondrial pathways, highlighting their potential as anticancer agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromeno-pyridine and pyridinone derivatives exhibit structural diversity, which influences their physicochemical properties, synthetic routes, and biological applications. Below is a comparative analysis of key analogs:

Structural Comparison

Compound Name Core Structure Substituents/Modifications Key Structural Differences
Target Compound Chromeno[3,4-c]pyridin-5-one 4-Methyl, 2-(2-oxo-2H-chromen-3-yl) Reference structure
5-Imino-3,5-dihydro-2H-chromeno[3,4-c]pyridin-2-one Chromeno[3,4-c]pyridin-2-one Imino group at C5, reduced pyridinone ring Oxidation state and substituent at C5
5-(4-Hydroxy-2-oxo-2H-chromen-3-yl)-5H-chromeno[2,3-b]pyridine Chromeno[2,3-b]pyridine Hydroxycoumarin substituent, different fusion ([2,3-b] vs [3,4-c]) Ring fusion position and substituent orientation
Ethyl-2,4-dimethyl-5-oxo-5H-chromeno[3,4-c]pyridine-3-carboxylate Chromeno[3,4-c]pyridine Ester and methyl groups Lack of pyridinone ring; ester substitution at C3
3-(4-Fluorobenzyl)-8-hydroxy-tetrahydrochromeno[3,4-c]pyridin-5-one Tetrahydrochromeno[3,4-c]pyridin-5-one Fluorobenzyl group, hydroxyl, saturated ring Reduced pyridinone ring; fluorinated substituent

Yield and Efficiency

  • Target Compound: Domino reactions achieve high efficiency (exact yield unspecified but described as "facile") .
  • Chromeno[3,4-c]pyridine-3-carboxylates: Average yield of 37% via Hantzsch synthesis .
  • Radiochemical Derivatives : [¹⁸F]FHTP synthesis achieves 19.5% radiochemical yield, reflecting challenges in radiolabeling .

Key Research Findings and Contradictions

Synthetic Flexibility: MCRs and domino reactions dominate syntheses, but yields vary significantly. For example, Hantzsch-modified methods yield 37% , whereas radiochemical routes are lower (19.5%) due to isotopic incorporation .

Biological Relevance: Chromeno[4,3-b]pyridin-5-ones demonstrate antimicrobial activity , but the target compound’s bioactivity remains underexplored.

Structural Impact on Function: The pyridinone ring and substituent positions critically influence bioactivity. For instance, fluorinated analogs show CNS penetration , while ester derivatives may lack this property .

Q & A

Q. Advanced Computational Strategies

  • Molecular docking : Predict binding poses to D4R’s hydrophobic pocket, highlighting interactions with residues like Leu89 and Val91.
  • QSAR modeling : Correlate substituent effects (e.g., benzyl vs. methyl groups) with KiK_i values to guide structural modifications .
  • ADMET prediction : Assess drug-likeness using tools like SwissADME, focusing on logP (<5) and topological polar surface area (60–80 Å2^2) for CNS penetration .

How to resolve discrepancies in biodistribution data for D4R-targeting derivatives?

Data Contradiction Analysis
In vivo studies of F-FDTP in rats show higher uptake in the striatum (0.54% ID/g) vs. hippocampus (0.42% ID/g) at 2 minutes post-injection, conflicting with D4R expression profiles. Potential factors:

  • Receptor density variations : Regional differences in D4R availability.
  • Off-target binding : Cross-reactivity with serotonin or adrenergic receptors.
  • Methodological adjustments : Use blocking agents (e.g., L-745,870) to confirm receptor-specific uptake .

What strategies enhance synthetic yield and purity?

Q. Advanced Optimization Techniques

  • Catalyst screening : MgO nanoparticles improve reaction efficiency in chromene synthesis via base-mediated annulation (yield increase: 15–20%) .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance cycloaddition kinetics.
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yields >80% .

How are structure-activity relationships (SAR) explored for this scaffold?

Q. Advanced SAR Approaches

  • Substituent variation : Introducing electron-withdrawing groups (e.g., nitro) at position 3 enhances D4R affinity but reduces solubility.
  • Ring expansion : Replacing the chromene ring with chromeno-pyrimidine alters selectivity toward antimicrobial targets (e.g., SIRT2 inhibition) .
  • Stereochemical control : Enantioselective synthesis using organocatalysts (e.g., L-proline) improves chiral purity and activity .

What in vitro models validate pharmacokinetic properties?

Q. Advanced Pharmacokinetic Testing

  • Serum stability : Incubate with bovine serum albumin (37°C, 2 hours) to assess degradation (radiochemical purity >95% indicates stability) .
  • CYP450 metabolism : Use human liver microsomes to identify major metabolites (e.g., hydroxylation at position 8) via LC-MS/MS .

How to address low solubility in biological assays?

Q. Methodological Adjustments

  • Co-solvent systems : Use DMSO-PBS mixtures (<0.1% DMSO) to maintain compound integrity.
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles to enhance aqueous dispersion and bioavailability .

What are emerging applications beyond dopamine receptor targeting?

Q. Advanced Research Directions

  • Antimicrobial activity : Derivatives with triazolothiadiazine moieties show MIC values of 2–8 µg/mL against Staphylococcus aureus .
  • Anticancer potential : Preliminary screens indicate apoptosis induction in breast cancer cell lines (IC50_{50}: 10–20 µM) via caspase-3 activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-2-(2-oxo-2H-chromen-3-yl)-chromeno[3,4-c]pyridin-5-one
Reactant of Route 2
4-Methyl-2-(2-oxo-2H-chromen-3-yl)-chromeno[3,4-c]pyridin-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.